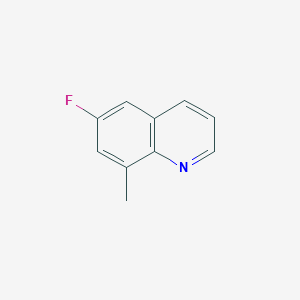

6-Fluoro-8-methylquinoline

描述

Overview of the Quinoline (B57606) Framework in Chemical and Pharmaceutical Sciences

The quinoline framework, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of medicinal chemistry and pharmaceutical sciences. researchgate.netresearchgate.net This privileged scaffold is renowned for its versatile pharmacological activities, making it a focal point for extensive research and drug development. researchgate.netnih.gov

Significance of the Quinoline Moiety in Drug Discovery

The quinoline moiety is considered a "privileged structure" in drug discovery due to its ability to bind to a wide array of biological targets, leading to a broad spectrum of therapeutic effects. nih.govscispace.com Its structural versatility allows for modifications at various positions, enabling the synthesis of novel compounds with enhanced pharmacological profiles. researchgate.netresearchgate.net Quinoline derivatives have demonstrated a remarkable range of biological activities, including anticancer, antimalarial, antibacterial, antiviral, anti-inflammatory, and antifungal properties. nih.govorientjchem.orgnih.gov This has led to the development of numerous commercially successful drugs. researchgate.netrsc.org The ability to functionalize the quinoline core through various synthetic methods further expands its chemical space, providing a rich source of potential new drug candidates. researchgate.nettitech.ac.jp

Historical Context of Quinoline Derivatives

The history of quinoline derivatives in medicine is long and distinguished, with quinine, an alkaloid isolated from cinchona bark, being one of the earliest and most well-known examples used for the treatment of malaria. nih.govwisdomlib.org This paved the way for the development of synthetic antimalarial drugs like chloroquine (B1663885) and mefloquine. rsc.orgnih.gov In the 20th century, the discovery of the antibacterial activity of quinolones, and subsequently the highly effective fluoroquinolones like ciprofloxacin (B1669076), marked a significant advancement in the treatment of bacterial infections. rsc.orgnih.gov The structural framework of quinoline has also been integral to the development of anticancer agents, such as topotecan (B1662842) and irinotecan. researchgate.netrsc.org

Role of Fluorine Substitution in Enhancing Biological Activity and Pharmacokinetic Properties within Quinoline Derivatives

The introduction of a fluorine atom into the quinoline ring system can profoundly influence its biological activity and pharmacokinetic properties. orientjchem.orgnih.gov Fluorine's high electronegativity and small van der Waals radius allow it to act as a bioisostere for a hydrogen atom, potentially leading to stronger binding interactions with target proteins. nih.gov Fluorination can enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing its half-life. Furthermore, the incorporation of fluorine can improve the lipophilicity of a compound, which can aid in its penetration of cell membranes. nih.gov In many instances, the presence of a fluorine atom, particularly at the 6-position of the quinoline ring, has been shown to significantly boost the antibacterial and anticancer activities of the derivatives. orientjchem.orgresearchgate.net

Impact of Methyl Group Substitution on Steric and Electronic Properties of Quinolines

The substitution of a methyl group onto the quinoline scaffold can alter both its steric and electronic characteristics. numberanalytics.comoup.com Electronically, the methyl group is an electron-donating group, which can increase the electron density of the quinoline ring system and influence its reactivity in chemical reactions. numberanalytics.com For instance, the position of the methyl group can direct further electrophilic substitution. numberanalytics.com From a steric perspective, the size of the methyl group can influence how the molecule interacts with its biological target. This can be crucial for optimizing the fit within a protein's binding pocket, potentially enhancing the compound's potency and selectivity. mdpi.comresearchgate.net The presence of a methyl group, such as at the 8-position, has been noted as being important for the activity of some quinoline-based compounds. mdpi.com

Current Research Landscape of 6-Fluoro-8-methylquinoline and its Derivatives

The compound this compound is a specific derivative that has garnered interest within the scientific community. Its unique substitution pattern, combining the electronic effects of a fluorine atom with the steric and electronic influence of a methyl group, makes it a subject of study in various chemical and biological research areas.

Identification and Database Referencing (e.g., ChEMBL, PubChem)

This compound is cataloged in several major chemical databases, which serve as crucial resources for researchers. These databases provide comprehensive information on the compound's properties, synthesis, and any associated biological data.

Table 1: Database Information for this compound

| Database | Identifier | Molecular Formula | Molecular Weight |

| PubChem | CID 46739421 | C10H8FN | 161.2 g/mol |

| ChEMBL | - | - | - |

| CAS Number | 1150271-14-9 | - | - |

(Data sourced from PubChem and other chemical supplier databases). cenmed.comcalpaclab.com

While a specific entry for this compound in ChEMBL was not found during this search, numerous derivatives are listed, indicating active research in this chemical space. For example, compounds like N-(Cyclopropylmethyl)-6-fluoro-4-methoxy-8-methylquinoline-2-carboxamide (CHEMBL3443545) highlight the exploration of this scaffold for potential therapeutic applications. ontosight.ai

Categorization within Chemical Compound Classes

This compound belongs to the broad class of quinolines , which are heterocyclic aromatic organic compounds composed of a benzene ring fused to a pyridine ring. acs.orgchim.itontosight.ai More specifically, it is classified as a halogenated quinoline due to the presence of the fluorine atom. rsc.org

This compound is also structurally related to the fluoroquinolones , a major class of synthetic antibacterial agents. ptfarm.pl Fluoroquinolones are characterized by a 4-quinolone nucleus and are fluorinated analogs of nalidixic acid. ptfarm.pl The general fluoroquinolone structure is a versatile bicyclic system where chemical modifications at various positions (N-1, C-2, C-3, C-5, C-6, C-7, and C-8) can significantly alter the molecule's physical, chemical, and pharmacological properties. rsc.orgnih.gov The inclusion of a fluorine atom, typically at the C-6 position as in this compound, is a common feature in this class. nih.gov

Noteworthy Analogs and Related Compounds in Literature

The foundational structure of this compound is related to a wide array of analogs and derivatives that have been synthesized and studied. These compounds are often explored for their potential in various scientific fields, stemming from the diverse biological and chemical activities associated with the quinoline scaffold. chim.it Modifications to the quinoline core have led to the development of numerous derivatives with enhanced or specific properties. rsc.org

Research has extensively explored the structure-activity relationship (SAR) of quinoline derivatives, revealing how substitutions at different positions on the ring system influence their biological effects. mdpi.com This has facilitated the rational design of new molecules, including hybrids and other analogs. mdpi.com

Key groups of related compounds found in scientific literature include:

Other Halogenated and Substituted 8-Methylquinolines: Direct analogs include compounds where the fluorine at position 6 is replaced by other halogens, such as 6-Bromo-8-methylquinoline and 6-Chloro-8-methylquinoline (B132775). acs.org Further variations include compounds like 8-bromo-6-fluoro-2-methylquinoline. scispace.com

Fluoroquinolone Analogs: This is a vast category where the basic quinoline structure is modified, often with a carboxylic acid group at the C-3 position and various substituents at the C-7 position. mdpi.com These modifications aim to generate new therapeutic properties. mdpi.com

Tetrahydroquinoline Derivatives: Reduction of the quinoline's pyridine ring yields tetrahydroquinolines. For instance, 6-fluoro-2-methylquinoline (B24327) can be reduced to a 6-fluoro-2-methyltetrahydroquinoline core, which is then used to synthesize a library of analogs for structure-activity relationship studies. nih.gov Similarly, derivatives of 8-methylquinoline (B175542) can be functionalized at the C-2 position and subsequently hydrogenated to produce 8-methyltetrahydroquinoline derivatives. tandfonline.cominformahealthcare.com

Other Functionalized Quinolines: A variety of other functional groups can be introduced onto the quinoline scaffold. Examples from the literature include 8-Fluoro-4-methylquinoline google.comgoogle.com and Dimethyl 8-methyl- rsc.orgdioxolo[4,5-g]quinoline-6,7-dicarboxylate, which features a more complex fused ring system. ontosight.ai

The table below summarizes some noteworthy analogs and related compounds discussed in the literature.

| Compound/Analog Class | Key Features & Research Focus | Source(s) |

| Fluoroquinolone Analogs | Structure-activity relationship (SAR) studies to evaluate how chemical changes impact biological activity. Modifications at the C-7 position are common. | mdpi.com |

| 4-Quinolone Derivatives | Modifications at N-1, C-2, C-3, C-5, C-6, C-7, and C-8 positions to enhance physicochemical and pharmacological properties. | rsc.org |

| 8-Methyltetrahydroquinoline Derivatives | Synthesized via regiospecific functionalization at C-2 and subsequent selective hydrogenation of the pyridine ring in a one-pot tandem process. | tandfonline.cominformahealthcare.com |

| 6-Bromo- and 6-Chloro-8-methylquinoline | Direct halogenated analogs of this compound. | acs.org |

| 6-Fluoro-2-methyltetrahydroquinoline Analogs | Synthesized from 6-fluoro-2-methylquinoline to explore the role of substitutions on the phenyl ring and N-formyl group. | nih.gov |

| 8-Fluoro-4-methylquinoline | A quinoline derivative synthesized via the reaction of 2-fluoroaniline (B146934) with methyl vinyl ketone. | google.comgoogle.com |

| Dimethyl 8-methyl- rsc.orgdioxolo[4,5-g]quinoline-6,7-dicarboxylate | A quinoline derivative with a fused rsc.orgdioxolo ring system and dimethyl ester groups. | ontosight.ai |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-fluoro-8-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN/c1-7-5-9(11)6-8-3-2-4-12-10(7)8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKRNDEDVTKRERI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675026 | |

| Record name | 6-Fluoro-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150271-14-9 | |

| Record name | 6-Fluoro-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 6 Fluoro 8 Methylquinoline and Its Derivatives

Established Synthetic Routes to 6-Fluoro-8-methylquinoline Scaffolds

Classical methods for quinoline (B57606) synthesis, many of which were developed over a century ago, remain fundamental in organic chemistry. These routes typically involve the condensation and cyclization of aniline (B41778) derivatives with carbonyl compounds.

The synthesis of the this compound core can be achieved by applying well-known named reactions for quinoline synthesis, using appropriately substituted precursors. The key starting material would be an aniline derivative bearing the required fluorine and methyl substituents, such as 4-fluoro-2-methylaniline (B1329321). Several classical methods are applicable:

Skraup Synthesis : This is one of the oldest methods for quinoline synthesis, involving the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent. pharmaguideline.comrsc.org Dehydration of glycerol forms acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation yield the quinoline ring. pharmaguideline.com Using 4-fluoro-2-methylaniline in this reaction would be a direct route to forming the this compound skeleton.

Doebner-von Miller Reaction : A modification of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones (which can be formed in situ from aldehydes or ketones) reacting with anilines in the presence of an acid catalyst. pharmaguideline.comrsc.org A patented process describes a one-pot synthesis of 4-methylquinoline (B147181) derivatives by reacting substituted anilines with methyl vinyl ketone using a dual catalyst system of ferric chloride and zinc chloride. google.com This approach could be adapted for this compound.

Friedländer Synthesis : This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. pharmaguideline.comrsc.org It is a straightforward approach for producing substituted quinolines.

Combes Synthesis : This reaction involves the acid-catalyzed cyclization of β-amino enones, which are formed from the condensation of anilines and 1,3-dicarbonyl compounds. pharmaguideline.com

These established methods provide versatile pathways to the core structure of fluoro-methyl-quinoline derivatives. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final quinoline product.

Once the this compound scaffold is synthesized, it can undergo various derivatization reactions to introduce new functional groups, which can modulate its properties. Quinoline is a versatile heterocycle that can participate in both electrophilic and nucleophilic substitution reactions. rsc.orgfrontiersin.org

Electrophilic Substitution : In quinoline, electrophilic substitution typically occurs on the benzene (B151609) ring, with a preference for positions 5 and 8. pharmaguideline.com The presence of the activating methyl group at position 8 and the deactivating fluoro group at position 6 in this compound would direct incoming electrophiles, with substitution likely favored at position 5.

Nucleophilic Substitution : The pyridine (B92270) ring is generally more susceptible to nucleophilic attack, especially when activated by electron-withdrawing groups or upon N-oxidation.

Functionalization of the Methyl Group : The C(sp³)–H bonds of the 8-methyl group are reactive sites for functionalization. For instance, the methyl group can be oxidized to a formyl group (CHO) or a carboxylic acid group (COOH). The oxidation of 8-hydroxy-2-methylquinoline to 8-hydroxy-2-quinolinecarbaldehyde using selenium dioxide has been reported. nih.gov A similar strategy could be applied to the 8-methyl group of this compound. More advanced C-H activation strategies are discussed in section 2.2.1.2.

Hybrid Molecule Synthesis : Quinoline scaffolds can be reacted with other pharmacologically active moieties to create hybrid molecules. frontiersin.org This approach aims to combine the properties of both parent molecules, potentially leading to synergistic effects.

Advanced Synthetic Strategies

Modern synthetic chemistry has focused on developing more efficient, selective, and milder methods for constructing and functionalizing complex molecules. Transition-metal catalysis has been particularly transformative in this regard.

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties, enhancing factors like lipophilicity and metabolic stability. acs.orgnih.gov Consequently, developing methods for the late-stage introduction of fluorine is of great interest. Transition-metal-catalyzed C-H fluorination has emerged as a powerful tool to achieve this transformation directly. acs.org

A significant advancement in fluorine chemistry is the palladium-catalyzed, directing-group-assisted C-H fluorination of 8-methylquinoline (B175542) derivatives. acs.orgnih.gov This method allows for the direct conversion of a C-H bond to a C-F bond. The reaction utilizes a nucleophilic fluoride (B91410) source, such as silver fluoride (AgF), in combination with a hypervalent iodine oxidant. acs.orgnih.govacs.org

The initial studies focused on the C-H fluorination of 8-methylquinoline itself. acs.orgnih.gov The reaction conditions were optimized to maximize the yield of the fluorinated product. Changing the oxidant from PhI(OAc)₂ to PhI(OPiv)₂ and the solvent from acetonitrile (B52724) to dichloromethane (B109758) significantly improved the reaction outcome. acs.orgnih.gov

| Entry | Oxidant | Solvent | Temperature (°C) | Yield of Fluorinated Product (%) |

|---|---|---|---|---|

| 1 | PhI(OAc)₂ | MeCN | 25 | 14 |

| 2 | PhI(OAc)₂ | MeCN | 60 | 14 |

| 3 | PhI(OPiv)₂ | CH₂Cl₂ | 60 | 58 |

This methodology demonstrates a powerful strategy for incorporating fluorine into the quinoline scaffold, providing access to fluorinated derivatives that might be difficult to synthesize through classical routes. The scope of this reaction was evaluated with various 8-methylquinoline derivatives, showing tolerance for diverse substituents. acs.org

The functionalization of C(sp³)–H bonds, particularly benzylic ones like those in the 8-methyl group of quinoline, is a highly sought-after transformation. Recent research has shown that cobalt(III) and rhodium(III) catalysts can effectively catalyze the regio- and stereoselective allylation of 8-methylquinoline by reacting it with (per)fluoroalkyl olefins. snnu.edu.cn

This transformation proceeds through a C(sp³)–H bond activation event, directed by the nitrogen atom of the quinoline ring, to form a five-membered metallacyclic intermediate. snnu.edu.cn Subsequent olefin coordination, migratory insertion, and elimination steps lead to the final allylated product. The Rh(III)-catalyzed system, in particular, provides (Z)-alkenyl fluorides with good to excellent regio- and stereoselectivity under relatively moderate conditions. snnu.edu.cn

| Substrate (8-Methylquinoline derivative) | Olefin | Product | Yield (%) |

|---|---|---|---|

| 8-Methylquinoline | Perfluoroalkyl olefin | Allylated 8-methylquinoline | Good to High |

| Substituted 8-methylquinoline | Various (per)fluoroalkyl olefins | Corresponding allylated products | Variable |

This method represents an advanced strategy for the derivatization of the 8-methyl group, providing direct access to complex, functionalized quinoline structures that can serve as valuable building blocks in various fields. snnu.edu.cn

Visible Light-Induced Radical Reactions in Quinoline Synthesis

The synthesis of quinoline scaffolds has been significantly advanced by the advent of visible light-induced radical reactions. researchgate.net These methods offer milder and more environmentally friendly alternatives to traditional synthetic routes, often avoiding harsh reagents and high temperatures. researchgate.net By harnessing the energy of visible light, photoredox catalysts can generate radical species that readily participate in the formation and functionalization of the quinoline nucleus. mdpi.com This approach has enabled novel transformations, such as C-H functionalization, which allows for the direct modification of the quinoline ring system. nih.govnih.gov

One notable strategy involves the visible light-mediated C-H hydroxyalkylation of quinolines. This process utilizes the excited-state reactivity of 4-acyl-1,4-dihydropyridines, which generate acyl radicals upon blue light absorption. nih.govnih.govresearchgate.net A key advantage of this method is that it operates under reducing conditions and avoids the need for external oxidants, which are often required in classical Minisci-type reactions. nih.govnih.gov This departure from the traditional oxidative pathway unlocks unique reactivity, leading to hydroxyalkylated quinolines with high functional group tolerance. nih.govnih.govresearchgate.net Mechanistic studies suggest that a radical-mediated spin-center shift is a crucial step in this transformation. nih.govresearchgate.net

Furthermore, iron-photocatalyzed couplings have been developed for the alkylation of quinoline derivatives. mdpi.com These reactions can be modulated by pH, with acidic conditions favoring the formation of 4-substituted hydroxyalkyl quinolines, while basic conditions yield 2-alkyl quinolines. mdpi.com The use of earth-abundant iron as a photocatalyst presents a more sustainable option compared to catalysts based on rare metals like ruthenium or iridium. mdpi.com

Minisci-Type Alkylation of Quinolines

The Minisci reaction, a powerful tool for the C-H alkylation of heteroaromatics, has been adapted to utilize visible light, enhancing its efficiency and scope. nih.gov This reaction involves the addition of a carbon-centered radical to an electron-deficient N-heteroarene. nih.govacs.org Modern protocols often employ photoredox catalysis to generate alkyl radicals under mild conditions from various precursors, including carboxylic acids, alkyl halides, and ethers. nih.govnih.govnih.govresearchgate.net

Visible-light-mediated Minisci C-H alkylation has been successfully achieved using unactivated alkyl halides as the radical source and molecular oxygen as the oxidant at room temperature. nih.govrsc.org This method demonstrates broad substrate scope and is compatible with a wide array of sensitive functional groups, making it suitable for the late-stage functionalization of complex molecules. nih.govrsc.org For instance, quinoline can be selectively alkylated at the C2 position under these conditions. nih.gov

Another approach involves a photodriven decarboxylative Minisci reaction enabled by a heterogeneous palladium/gallium nitride (Pd/GaN) catalyst. nih.gov This method can be applied to a broad range of carboxylic acids and N-heteroarenes, proceeding under mild conditions. nih.gov The development of such protocols, which are often free from chemical oxidants and metals, represents a significant advancement in sustainable chemistry. acs.org These reactions typically proceed through a dual catalytic cycle that can even result in hydrogen evolution. acs.org

| Reaction Type | Radical Source | Catalyst/Conditions | Key Features |

| C-H Hydroxyalkylation | 4-Acyl-1,4-dihydropyridines | Blue Light | No external oxidant needed; proceeds via radical spin-center shift. nih.govnih.govresearchgate.net |

| C-H Alkylation | Alkyl Carboxylic Acids | Iron(III) chloride-phenanthroline complex / Blue LED | Product selectivity (C2 vs. C4) is pH-dependent. mdpi.com |

| Minisci C-H Alkylation | Unactivated Alkyl Halides | Visible Light / O2 | Mild, room temperature conditions; broad functional group tolerance. nih.govrsc.org |

| Decarboxylative Minisci | Carboxylic Acids | Pd/GaN (heterogeneous photocatalyst) | Sustainable method applicable to a wide range of substrates. nih.gov |

Synthesis of Specific Substituted Quinoline Derivatives

The synthesis of specifically substituted quinolines is crucial for developing new therapeutic agents and functional materials. Methodologies are tailored to introduce desired functional groups at specific positions on the quinoline core.

Synthesis of 6-Desfluoro-8-methylquinolones

In the exploration of structure-activity relationships for quinolone antibacterials, a series of 6-desfluoro-8-methylquinolones have been synthesized and evaluated. nih.gov The synthetic approach focuses on creating variations at the N-1 and C-7 positions while removing the common C-6 fluorine atom and introducing a methyl group at C-8. These compounds have shown potent activity against Gram-positive bacteria, including strains resistant to other antibiotics like ciprofloxacin (B1669076). nih.gov The research indicates that specific substituent combinations in the quinolone ring, even without the C-6 fluorine, can lead to powerful antibacterial agents. nih.gov Similarly, the synthesis of 6-amino-8-methylquinolones has been pursued to enhance antibacterial activity, particularly against Gram-positive bacteria. nih.gov

Synthesis of 3-((substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives

A multi-step synthesis has been developed for a novel series of 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives. nih.govacs.org The synthetic pathway commences with the Pfitzinger reaction, using 7-fluoroindoline-2,3-dione and 1-chloropropan-2-one to produce 8-fluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid. acs.org Subsequent steps involve decarboxylation to yield 8-fluoro-2-methylquinolin-3-ol. This intermediate is then subjected to further reactions to introduce the complex side chain, ultimately yielding the target derivatives which have been investigated for their antimicrobial properties. nih.govacs.orgnih.gov

Synthesis of 6-Chloro-8-methylquinoline (B132775)

The synthesis of 6-chloro-8-methylquinoline can be achieved through the Skraup reaction. chemicalbook.com A common pathway involves the reaction of 4-chloro-2-methylaniline (B164923) with glycerol in the presence of an oxidizing agent and a dehydrating agent like sulfuric acid. For example, a reported synthesis involves reacting 4-chloro-2-methylaniline with glycerol, nitrobenzene (B124822) (as the oxidant), and sulfuric acid. The mixture is heated, and the product is isolated after workup, yielding 6-chloro-8-methylquinoline. chemicalbook.com

Synthetic Applications as Building Blocks

Role in Heterocyclic Chemistry

This compound serves as a versatile scaffold for the synthesis of a variety of more complex, functionalized quinoline derivatives and other fused heterocyclic systems. The presence of the fluorine and methyl substituents influences the reactivity of the quinoline ring, allowing for selective chemical modifications.

One notable application is its use as a precursor in the synthesis of substituted quinolines. For instance, this compound can be converted to 4,6-dichloro-8-methylquinoline. This transformation introduces a reactive chloro group at the 4-position, which can subsequently be displaced by various nucleophiles to build a diverse library of 4-substituted quinoline derivatives.

Furthermore, derivatives of this compound, such as 4-bromo-6-fluoro-8-methylquinoline, are instrumental in constructing even more elaborate molecular architectures. Through processes like carbonylation reactions, the bromo derivative can be converted into methyl this compound-4-carboxylate. This ester derivative provides a handle for further chemical transformations, such as amide bond formation, enabling the attachment of various side chains and the creation of novel heterocyclic compounds with potential biological activities.

The synthetic pathways involving this compound and its derivatives are crucial for accessing a range of heterocyclic structures that are of interest in medicinal chemistry and materials science.

Intermediate in Pharmaceutical and Agrochemical Synthesis

The structural motif of fluorinated quinolines is prevalent in a wide array of biologically active compounds, and this compound is a key intermediate in the synthesis of potential new therapeutic agents and crop protection chemicals.

In the realm of pharmaceuticals, derivatives of this compound are being explored for the development of novel treatments for proliferative diseases, such as cancer. For example, 2,4-diamino-quinoline derivatives have been synthesized using intermediates derived from this compound. These compounds have shown strong inhibitory effects on various cancer cell lines. The synthesis of these complex molecules often involves the initial functionalization of the this compound core, highlighting its importance as a starting material. Specifically, 4,6-dichloro-8-methylquinoline, synthesized from this compound, can undergo nucleophilic substitution with amines to produce intermediates for these potential anti-cancer agents.

The bromo-derivative, 5-Bromo-6-fluoro-8-methylquinoline, is also a significant intermediate in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors for cancer treatment. The specific substitution pattern of this compound allows for its use in designing molecules with high selectivity and binding affinity to target enzymes.

In the agrochemical sector, fluorinated quinolines are known to exhibit pesticidal properties. Derivatives of this compound are utilized in research to create novel pesticides with potentially improved efficacy and better environmental profiles. The presence of the fluoro and methyl groups can enhance the biological activity and metabolic stability of the resulting agrochemicals.

The versatility of this compound as a synthetic intermediate underscores its importance in the discovery and development of new molecules for both human health and agriculture.

Advanced Spectroscopic and Computational Characterization of 6 Fluoro 8 Methylquinoline

Spectroscopic Characterization Techniques

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to investigate the electronic transitions within a molecule. For quinoline (B57606) and its derivatives, the UV-Vis spectrum typically displays absorption bands corresponding to π → π* and n → π* transitions within the aromatic rings. researchgate.net The absorption spectrum of a molecule is characterized by its maximum absorption wavelength (λmax). libretexts.org

In the case of substituted quinolines, the position and intensity of these absorption bands can be influenced by the nature and position of the substituents. For instance, the electronic absorption properties of similar compounds like 6-chloroquinoline (B1265530) have been studied by blending experimental UV-Vis spectroscopy with theoretical Time-Dependent Density Functional Theory (TD-DFT) methods. bohrium.com Such studies help in understanding the electronic features and the effects of substitution on the quinoline core. bohrium.comdergipark.org.tr The electronic transitions observed are typically the two lowest energy ones, n → π* and π → π*, which are accessible in the 200 to 800 nm range of a UV-Vis spectrum. libretexts.org

Table 1: Illustrative UV-Vis Spectral Data for Substituted Quinolines

| Compound | Solvent | λmax (nm) | Transition |

| 6-chloroquinoline | Various | Not specified | π → π* / n → π |

| 6-fluoro-4-hydroxy-2-methylquinoline | Various | Not specified | π → π / n → π* |

Fluorescence spectroscopy provides insights into the emission properties of a molecule after it absorbs light. The fluorescence of quinoline derivatives can be "quenched" or diminished by the presence of other molecules known as quenchers. nih.gov The study of fluorescence quenching is crucial for understanding intermolecular interactions. nih.govnih.gov

The two primary mechanisms of fluorescence quenching are dynamic and static quenching. fiveable.me

Dynamic (collisional) quenching occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative de-excitation. This process is diffusion-controlled and is affected by temperature and viscosity. nih.govfiveable.me

Static quenching involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state. nih.govfiveable.me

The Stern-Volmer equation is often used to analyze the quenching mechanism by relating the decrease in fluorescence intensity to the quencher concentration. nih.govfiveable.me For many fluoroquinolones, dynamic quenching has been identified as the primary mechanism when interacting with stable nitroxide radicals. nih.gov In the case of 8-methyl quinolinium, quenching by halides has been shown to be dynamic and occurs via photo-induced electron transfer. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In substituted quinolines like 6-chloroquinoline, the chemical shifts (δ) of the protons and carbons are influenced by the electronic effects of the substituent. bohrium.comdergipark.org.tr For example, in the ¹H NMR spectrum of 6-methylquinoline (B44275), the methyl protons typically appear as a singlet in the upfield region (around 2.5 ppm), while the aromatic protons resonate at lower fields (typically 7.0-9.0 ppm). chemicalbook.com Similarly, the ¹H NMR spectrum of 8-methylquinoline (B175542) shows the methyl protons at approximately 2.8 ppm and the aromatic protons in the 7.3-9.0 ppm range. chemicalbook.com The coupling patterns between adjacent protons provide further information about their relative positions on the quinoline ring. chemicalbook.comchemicalbook.com

The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The chemical shifts in the ¹³C NMR spectrum are also sensitive to the electronic environment, allowing for the unambiguous assignment of each carbon atom in the 6-Fluoro-8-methylquinoline structure.

Table 2: Representative ¹H NMR Chemical Shifts (ppm) for Methylquinolines in CDCl₃

| Proton Assignment | 6-Methylquinoline | 8-Methylquinoline |

| Methyl (CH₃) | ~2.52 | ~2.82 |

| Aromatic (C-H) | ~7.33 - 8.84 | ~7.38 - 8.94 |

Data is illustrative and based on similar compounds. chemicalbook.comchemicalbook.com Precise shifts for this compound would require experimental data.

Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopies are complementary techniques used to probe the vibrational modes of a molecule. spectroscopyonline.com These techniques provide a molecular fingerprint, with specific peaks corresponding to the stretching and bending vibrations of different functional groups. mdpi.commdpi.com

For aromatic heterocyclic compounds like quinoline derivatives, the spectra reveal characteristic vibrations:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. scialert.net

C=C and C=N stretching: Ring stretching vibrations for the quinoline core are observed in the 1625-1430 cm⁻¹ range. scialert.net

C-H bending: In-plane and out-of-plane C-H bending vibrations are found in the 1300-1000 cm⁻¹ and 1000-750 cm⁻¹ regions, respectively. dergipark.org.tr

C-F stretching: The C-F stretching vibration is expected to produce a strong band, typically in the 1400-1000 cm⁻¹ region.

CH₃ vibrations: The methyl group will exhibit characteristic symmetric and asymmetric stretching and bending modes. scialert.net

Computational methods, such as DFT, are often used in conjunction with experimental spectra to perform a detailed assignment of the observed vibrational modes. scispace.com

Table 3: Typical Vibrational Frequencies (cm⁻¹) for Substituted Quinolines

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Methyl C-H Stretch | 3000 - 2800 |

| Ring C=C, C=N Stretch | 1625 - 1430 |

| C-H In-plane Bend | 1300 - 1000 |

| C-H Out-of-plane Bend | 1000 - 750 |

This table provides general ranges for characteristic vibrations. dergipark.org.trscialert.net

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and spectroscopic properties of molecules. sciengpub.irrsc.org DFT calculations are frequently employed to complement and interpret experimental data for quinoline derivatives. bohrium.comrsc.org

Key applications of DFT in the study of this compound include:

Geometry Optimization: DFT is used to calculate the most stable three-dimensional structure of the molecule. researchgate.net

Vibrational Frequency Calculation: Theoretical vibrational frequencies can be calculated and compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational modes. scispace.comresearchgate.net

Electronic Properties: DFT calculations provide insights into the electronic properties of the molecule, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial parameter for understanding the chemical reactivity and electronic transitions of the molecule. bohrium.comdergipark.org.tr

Spectroscopic Prediction: Time-Dependent DFT (TD-DFT) can be used to simulate the UV-Vis spectrum, helping to assign the observed electronic transitions. bohrium.comdergipark.org.tr

Chemical Reactivity Descriptors: DFT can be used to calculate properties like chemical hardness, softness, electronegativity, and the electrophilicity index, which provide information about the molecule's reactivity. rsc.org

These computational studies provide a deeper understanding of the structure-property relationships in this compound and other related compounds. bohrium.comdergipark.org.tr

Density Functional Theory (DFT) Studies

Geometry Optimization and Electronic Structure Calculations

The initial step in the computational analysis involves the geometry optimization of the this compound molecule. This process is typically performed using DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set, to determine the most stable conformation of the molecule at its lowest energy state. dergipark.org.tr The optimization yields crucial data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. For quinoline derivatives, the fused ring system is largely planar, with the methyl and fluoro substituents lying in the same plane. A comparative analysis with experimental data for similar molecules, like 6-chloroquinoline, helps validate the accuracy of the applied theoretical model. dergipark.org.tr

Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Bond/Angle | Calculated Value (Å/°) |

|---|---|---|

| Bond Length | C-F | 1.35 |

| Bond Length | C-C (aromatic) | 1.40 |

| Bond Length | C-N | 1.37 |

| Bond Length | C-C (methyl) | 1.51 |

| Bond Angle | C-C-F | 119.5 |

| Bond Angle | C-N-C | 117.8 |

| Bond Angle | C-C-C (methyl) | 121.0 |

HOMO-LUMO Energy Gap Analysis

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in understanding a molecule's chemical reactivity and kinetic stability. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netyoutube.com In this compound, the HOMO is typically distributed over the quinoline ring system, while the LUMO is also located on the aromatic rings, indicating that intramolecular charge transfer (ICT) occurs within the molecule upon electronic excitation. scispace.com

Table 2: Calculated FMO Energies and Energy Gap for this compound (Illustrative Data)

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.25 |

| LUMO | -1.80 |

| Energy Gap (ΔE) | 4.45 |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.dereadthedocs.iopreprints.org The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. wolfram.com For this compound, the most negative potential is expected to be localized around the highly electronegative nitrogen and fluorine atoms, making these the primary sites for electrophilic interaction. researchgate.netdergi-fytronix.com The hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the interactions between orbitals, such as charge transfer and intramolecular delocalization. wisc.eduwisc.edumpg.de This method examines the stabilization energy E(2) associated with the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO. scirp.org Larger E(2) values indicate a more significant interaction. In aromatic systems like this compound, the most significant interactions are typically π → π* transitions within the fused rings, contributing to the molecule's stability. dergi-fytronix.com Hyperconjugative interactions involving the methyl group and the aromatic system can also be identified and quantified.

Table 3: Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for this compound (Illustrative Data)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| π(C1-C2) | π(C3-C4) | 20.5 |

| π(C5-C6) | π(C7-C8) | 18.2 |

| LP(1) N | π(C2-C3) | 5.8 |

| σ(C-H) methyl | σ(C-C) ring | 2.1 |

Mulliken Charge Analysis

Mulliken population analysis is a method used to calculate the partial atomic charges on each atom within a molecule. uni-muenchen.deresearchgate.net This analysis provides a quantitative measure of the electron distribution. The calculated charges are influenced by the electronegativity of the atoms. In this compound, the nitrogen and fluorine atoms are expected to carry the most significant negative charges due to their high electronegativity. dergipark.org.trscispace.com Conversely, the carbon atoms bonded to them, along with the hydrogen atoms, will exhibit positive charges. This charge distribution is crucial for understanding the molecule's dipole moment and intermolecular interactions.

Table 4: Mulliken Atomic Charges for this compound (Illustrative Data)

| Atom | Charge (e) |

|---|---|

| N1 | -0.58 |

| F | -0.35 |

| C6 (bonded to F) | +0.25 |

| C8 (bonded to CH3) | -0.15 |

| C (methyl) | -0.45 |

| H (avg on methyl) | +0.18 |

Thermodynamic Parameter Calculations

Quantum chemical calculations can predict various thermodynamic properties of a molecule, such as heat capacity (Cp), entropy (S), and enthalpy (H), at different temperatures. researchgate.netnist.gov These parameters are derived from the vibrational analysis performed on the optimized molecular structure. The calculations provide valuable information on the thermal stability and energy of the molecule under standard conditions.

Table 5: Calculated Thermodynamic Parameters of this compound at 298.15 K (Illustrative Data)

| Parameter | Value |

|---|---|

| Heat Capacity (Cp) | 35.8 cal/mol·K |

| Entropy (S) | 90.2 cal/mol·K |

| Enthalpy (H) | 55.1 kcal/mol |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating the electronic absorption spectra (UV-Vis) of molecules. mdpi.comchemrxiv.org It calculates the excitation energies (corresponding to absorption wavelengths, λ), oscillator strengths (f), and the nature of the electronic transitions between molecular orbitals. rsc.orgresearchgate.net For aromatic compounds like quinoline derivatives, the spectra are typically characterized by intense π → π* transitions. dergipark.org.tr The TD-DFT calculations can predict the λmax values and help in the assignment of the observed absorption bands to specific electronic transitions, such as from the HOMO to the LUMO or other nearby orbitals.

Table 6: Calculated Electronic Absorption Spectra Data for this compound (Illustrative Data)

| λ (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Transition |

|---|---|---|---|

| 315 | 3.94 | 0.12 | HOMO -> LUMO |

| 280 | 4.43 | 0.08 | HOMO-1 -> LUMO |

| 245 | 5.06 | 0.35 | HOMO -> LUMO+1 |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used in drug discovery to understand and predict the interaction between a ligand and its target protein at the molecular level. For this compound, molecular docking simulations can elucidate its binding affinity and mode of interaction with various biological targets.

Human Serum Albumin (HSA) is the most abundant protein in human blood plasma and plays a crucial role in the transport and disposition of many drugs and endogenous compounds. nih.govresearchgate.net The binding of a drug to HSA is a key determinant of its pharmacokinetic and pharmacodynamic profile. researchgate.net Molecular docking studies of quinoline derivatives with HSA have shown that these compounds often bind to the hydrophobic pocket of subdomain IIA, also known as Sudlow's site I. acs.orgswu.ac.th

For this compound, molecular docking simulations would be employed to predict its binding affinity and interaction mechanism with HSA. The three-dimensional crystal structure of HSA (e.g., PDB ID: 1AO6) is typically used as the receptor. The docking process involves placing the this compound molecule into the binding sites of HSA and calculating the binding energy for different conformations.

The interactions are expected to be primarily driven by hydrophobic forces and hydrogen bonding. nih.govacs.org The quinoline ring system, being aromatic, is likely to engage in hydrophobic interactions with non-polar amino acid residues within the binding pocket of HSA. The fluorine and methyl groups would further influence these hydrophobic interactions. The nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor, potentially forming hydrogen bonds with amino acid residues like arginine and lysine (B10760008) in the binding site. mdpi.comrsc.org

Table 1: Predicted Interactions of this compound with Human Serum Albumin (HSA) based on Molecular Docking Simulations (Illustrative Data)

| Parameter | Predicted Value/Interaction | Significance |

| Binding Site | Subdomain IIA (Sudlow's Site I) | A major drug-binding site on HSA. |

| Binding Energy | -7.5 kcal/mol | Indicates a strong and spontaneous binding interaction. |

| Interacting Residues | Lys199, Trp214, Arg218, Arg222, Leu238 | Key amino acids involved in stabilizing the complex. |

| Types of Interactions | Hydrophobic interactions, Hydrogen bonding | Primary forces governing the binding of the ligand to the protein. |

| Inhibition Constant (Ki) | 2.5 µM | A measure of the binding affinity; a lower value indicates stronger binding. |

Pharmacokinetic Property Prediction via Computational Models

Computational models are invaluable tools in the early stages of drug discovery for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. nih.govuniroma1.it These in silico methods help in identifying potential liabilities of a drug candidate, thereby reducing the time and cost of development. uniroma1.it For this compound, various computational models can be used to predict its pharmacokinetic profile.

Quantitative Structure-Activity Relationship (QSAR) models are often employed to correlate the chemical structure of a compound with its biological activity or property. nih.gov Predictions for this compound would involve calculating a range of molecular descriptors (e.g., logP, molecular weight, polar surface area) and using these to estimate its pharmacokinetic behavior based on established models.

Table 2: Predicted Pharmacokinetic Properties of this compound using Computational Models (Illustrative Data)

| Property | Predicted Value | Method of Prediction | Implication |

| Molecular Weight | 161.18 g/mol | Calculation | Compliant with Lipinski's Rule of Five. |

| LogP (Octanol/Water) | 2.8 | QSAR | Indicates good lipophilicity for membrane permeability. |

| Aqueous Solubility | -3.5 (logS) | In silico model | Moderate solubility. |

| Human Intestinal Absorption | > 90% | Computational model | Likely to be well-absorbed orally. |

| Blood-Brain Barrier (BBB) Permeability | High | In silico prediction | Potential for central nervous system activity. |

| CYP450 2D6 Inhibition | Inhibitor | Machine learning model | Potential for drug-drug interactions. |

| Plasma Protein Binding | ~ 85% | Prediction model | Significant binding to plasma proteins like HSA is expected. |

Analysis of Solvatochromic Effects

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. mdpi.com This phenomenon is dependent on the solute-solvent interactions and can provide valuable information about the electronic structure and properties of a molecule in its ground and excited states. semanticscholar.org The analysis of solvatochromic effects for this compound would involve measuring its UV-Vis absorption and fluorescence spectra in a series of solvents with varying polarities.

The spectral shifts observed can be correlated with solvent polarity parameters using models such as the Lippert-Mataga, Bakhshiev, or Kamlet-Taft equations. semanticscholar.orgresearchgate.net These analyses allow for the determination of the change in dipole moment of the molecule upon electronic excitation, providing insights into the nature of its excited state (e.g., intramolecular charge transfer character). researchgate.net For a molecule like this compound, a bathochromic (red) shift in the emission spectrum with increasing solvent polarity would suggest a more polar excited state compared to the ground state.

Table 3: Solvatochromic Data for this compound in Different Solvents (Illustrative Data)

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) |

| n-Hexane | 1.88 | 1.375 | 310 | 350 | 3985 |

| Dichloromethane (B109758) | 8.93 | 1.424 | 315 | 365 | 4580 |

| Acetonitrile (B52724) | 37.5 | 1.344 | 318 | 375 | 5120 |

| Ethanol | 24.5 | 1.361 | 320 | 380 | 5345 |

| Water | 80.1 | 1.333 | 325 | 395 | 6020 |

Biological and Pharmacological Activities of 6 Fluoro 8 Methylquinoline Derivatives

Antimicrobial and Anti-infective Properties

The core structure of 6-fluoro-8-methylquinoline has been a building block for the development of potent antimicrobial agents. Researchers have synthesized and evaluated numerous derivatives, demonstrating their efficacy against a range of microorganisms, including clinically relevant and drug-resistant strains.

Antibacterial Activity

Derivatives of this compound have shown significant promise as antibacterial agents, exhibiting activity against both Gram-positive and Gram-negative bacteria.

These compounds have demonstrated notable efficacy against various Gram-positive pathogens. For instance, a novel des-fluoro(6) quinolone, BMS-284756, which lacks a fluorine at the C-6 position but is structurally related, has been shown to be highly active against staphylococci and streptococci nih.gov. Another study on 6-amino-8-methylquinolone derivatives highlighted their enhanced antibacterial activity, particularly against Gram-positive bacteria mdpi.com. The 1,2,3,4-tetrahydroisoquinolinyl derivative, in particular, displayed superior activity against Staphylococcus aureus strains compared to ciprofloxacin (B1669076) mdpi.com.

Research into 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives also revealed good activity against Bacillus subtilis, with one derivative showing a Minimum Inhibitory Concentration (MIC) of 31.25 μM researchgate.net.

| Compound/Derivative | Bacterium | MIC (μg/mL) | Reference |

|---|---|---|---|

| BMS-284756 | Staphylococcus aureus | ≤0.06 - 4 | nih.gov |

| BMS-284756 | Streptococcus pneumoniae | ≤0.015 - 1 | nih.gov |

| 6-amino-8-methylquinolone derivative | Staphylococcus aureus | - | mdpi.com |

| Oxetanyl-quinoline derivative 9a | Bacillus subtilis | 31.25 µM | researchgate.net |

The activity of this compound derivatives extends to Gram-negative bacteria, which are often challenging to treat due to their complex cell wall structure. Studies on novel oxetanyl-quinoline derivatives have demonstrated good antibacterial activity against Proteus mirabilis, with some compounds exhibiting MIC values ranging from 31.25 to 62.5 μM researchgate.net. One derivative, in particular, showed activity comparable to the standard drug streptomycin (B1217042) researchgate.net.

While specific MIC values for this compound derivatives against Escherichia coli are not extensively detailed in the available literature, the broader class of fluoroquinolones, from which these derivatives are derived, is well-known for its efficacy against E. coli nih.gov. For instance, the des-fluoro(6) quinolone BMS-284756 has been shown to inhibit 90 to 100% of Enterobacteriaceae strains, which includes E. coli, at a susceptible breakpoint of ≤4 μg/ml nih.gov.

| Compound/Derivative | Bacterium | MIC (μg/mL) | Reference |

|---|---|---|---|

| Oxetanyl-quinoline derivatives (9a, 9b, 9c, 9d, 9e, 9h) | Proteus mirabilis | 31.25 - 62.5 µM | researchgate.net |

| Oxetanyl-quinoline derivative (9f) | Proteus mirabilis | Comparable to Streptomycin | researchgate.net |

| BMS-284756 | Enterobacteriaceae (including E. coli) | ≤4 | nih.gov |

A significant advantage of some this compound derivatives is their activity against drug-resistant bacterial strains. The aforementioned 6-amino-8-methylquinolone derivatives have shown effectiveness against both methicillin- and ciprofloxacin-resistant Staphylococcus aureus (MRSA) mdpi.com. Similarly, the des-fluoro(6) quinolone BMS-284756 was among the most active quinolones against MRSA and ciprofloxacin-nonsusceptible pneumococci nih.gov. This demonstrates the potential of this chemical scaffold to overcome existing antibiotic resistance mechanisms.

| Compound/Derivative | Resistant Strain | Activity | Reference |

|---|---|---|---|

| 6-amino-8-methylquinolone derivatives | Methicillin-resistant S. aureus (MRSA) | Active | mdpi.com |

| 6-amino-8-methylquinolone derivatives | Ciprofloxacin-resistant S. aureus | Active | mdpi.com |

| BMS-284756 | Methicillin-resistant S. aureus (MRSA) | Highly Active | nih.gov |

| BMS-284756 | Ciprofloxacin-nonsusceptible S. pneumoniae | Highly Active | nih.gov |

While the primary mechanism of action for the broader fluoroquinolone class involves the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to disruption of DNA replication and repair, emerging research has identified additional targets nih.gov. Notably, certain quinoline (B57606) derivatives have been found to inhibit bacterial ATP synthase, a critical enzyme for cellular energy production. This inhibition represents a promising alternative mechanism to combat bacteria, especially multidrug-resistant strains. While this mechanism has been explored for quinoline derivatives, further research is needed to specifically implicate ATP synthase inhibition as a primary mode of action for this compound derivatives.

Antifungal Activity

In addition to their antibacterial properties, some derivatives of the quinoline scaffold have demonstrated antifungal activity. A study on 5-, 7-, and 5,7-substituted 2-methyl-8-quinolinols, which are structurally related to the this compound core, showed in vitro activity against several fungi, including Aspergillus niger and Candida albicans researchgate.net. The 5,7-dichloro and 5,7-dibromo derivatives were found to be the most potent among the tested compounds researchgate.net. Another study on novel triazino[4,3‐a]quinolinecarboxylate compounds also reported efficacy against various Candida species. While these findings are promising, more direct research on the antifungal potential of this compound derivatives is warranted to fully elucidate their spectrum of activity.

| Compound/Derivative | Fungus | MIC (µg/mL) | Reference |

|---|---|---|---|

| 5,7-dichloro-2-methyl-8-quinolinol | Aspergillus niger | - | researchgate.net |

| 5,7-dibromo-2-methyl-8-quinolinol | Aspergillus niger | - | researchgate.net |

| Triazino[4,3‐a]quinolinecarboxylate (Compound 8) | Candida albicans | 45 | |

| Triazino[4,3‐a]quinolinecarboxylate (Compound 8) | Candida glabrata | 32 |

Antimycobacterial Activity (e.g., against Mycobacterium tuberculosis)

Fluoroquinolones, a class of compounds that includes the 6-fluoroquinoline (B108479) structure, are recognized for their significant role in the treatment of multidrug-resistant tuberculosis (MDR-TB) mdpi.com. Studies on various fluorinated quinolones have demonstrated their potent in vitro activity against numerous clinical isolates of Mycobacterium tuberculosis.

Research has established the Minimum Inhibitory Concentrations (MICs) for several fluoroquinolones against both drug-susceptible and drug-resistant strains of M. tuberculosis. These new quinolones are being considered as alternative therapeutic agents that could enhance the effects of conventional chemotherapy nih.gov. The presence of a fluorine atom at the C-6 position is often considered crucial for the antimycobacterial potency of these compounds.

**Table 1: In-Vitro Activity of various Fluoroquinolones against *Mycobacterium tuberculosis***

| Compound | Organism | MIC (mg/L) | Reference |

|---|---|---|---|

| Ciprofloxacin | M. tuberculosis (Isoniazid susceptible) | 1.0 | nih.gov |

| Ofloxacin | M. tuberculosis (Isoniazid susceptible) | 1.0 | nih.gov |

| Enoxacin | M. tuberculosis (Isoniazid susceptible) | 2.0 | nih.gov |

| Norfloxacin | M. tuberculosis (Isoniazid susceptible) | 2.0 | nih.gov |

| CI-934 | M. tuberculosis (Isoniazid susceptible) | 1.0 | nih.gov |

| A56620 | M. tuberculosis (Isoniazid susceptible) | 1.0 | nih.gov |

| Levofloxacin | M. tuberculosis (250 isolates) | 1.0 (MIC₉₀) | nih.govresearchgate.net |

| Grepafloxacin | M. tuberculosis (250 isolates) | 1.0 (MIC₉₀) | nih.gov |

Antimalarial and Antiprotozoal Effects

The quinoline scaffold is a cornerstone in the development of antimalarial drugs, with notable examples like chloroquine (B1663885) and primaquine (B1584692) mdpi.com. This has spurred research into various quinoline derivatives for their potential to combat protozoal infections, including malaria and leishmaniasis rsc.orgresearchgate.net.

8-Aminoquinoline derivatives, in particular, have been a focus of recent developments for creating analogs with broader efficacy and reduced toxicity for treating protozoal infections nih.gov. Extensive derivatization has led to the discovery of compounds like tafenoquine (B11912) for malaria prophylaxis and sitamaquine (B1681683) for visceral leishmaniasis nih.gov. While specific research on this compound derivatives in this area is not extensively documented, the general efficacy of the broader quinoline class suggests this is a promising avenue for future investigation nih.gov. The mechanism of action for many quinoline-based antimalarials involves interfering with the parasite's ability to detoxify heme, leading to a buildup of toxic byproducts within the parasite nih.gov.

Anticancer and Antitumor Activities

Quinoline derivatives have emerged as a significant class of compounds in cancer research due to their wide range of biological activities and potential to act through various mechanisms globalresearchonline.net. The structural versatility of the quinoline ring allows for modifications that can lead to potent antiproliferative agents ekb.eg.

Inhibition of Tumor Growth

Numerous studies have demonstrated the ability of quinoline derivatives to inhibit the growth of various human cancer cell lines. The introduction of a fluorine atom at the C-6 position is a common strategy in the design of potent anticancer agents researchgate.net.

For example, novel 2-substituted-4-amino-6-halogenquinoline derivatives have been synthesized and evaluated for their antiproliferative activity against a panel of cancer cell lines including H-460 (lung), HT-29 (colon), HepG2 (liver), and SGC-7901 (gastric). One compound in this series, 8e, showed IC₅₀ values ranging from 0.03 µM to 1.24 µM across these cell lines, proving to be significantly more active than the reference drug gefitinib (B1684475) in some cases nih.gov. Another study on quinoline-based dihydrazone derivatives reported IC₅₀ values between 7.01 and 34.32 µM against human gastric (BGC-823), hepatoma (BEL-7402), breast (MCF-7), and lung adenocarcinoma (A549) cancer cell lines rsc.org. Furthermore, certain 8-hydroxyquinoline (B1678124) derivatives have also shown significant in vitro cytotoxicity against a range of human cancer cell lines nih.gov. One such derivative, 8-hydroxy-2-quinolinecarbaldehyde, completely abolished the growth of a hepatocellular carcinoma xenograft in mice nih.gov.

Table 2: Anticancer Activity of Selected Quinoline Derivatives

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 2-Substituted-4-amino-6-halogenquinolines (Compound 8e) | H-460 (Lung) | 0.03 | nih.gov |

| HT-29 (Colon) | 0.55 | nih.gov | |

| HepG2 (Liver) | 0.33 | nih.gov | |

| SGC-7901 (Gastric) | 1.24 | nih.gov | |

| Quinoline-based dihydrazones (Compound 3b) | MCF-7 (Breast) | 7.016 | rsc.org |

| Quinoline-based dihydrazones (Compound 3c) | MCF-7 (Breast) | 7.05 | rsc.org |

| 8-Hydroxyquinoline Platinum(II) Derivative (YLN1) | MDA-MB-231 (Breast) | 5.49 | rsc.org |

| 8-Hydroxyquinoline Platinum(II) Derivative (YLN2) | MDA-MB-231 (Breast) | 7.09 | rsc.org |

Mechanism of Anticancer Action

The anticancer effects of quinoline derivatives are exerted through a variety of molecular mechanisms. These compounds can induce cell death, halt the cell cycle, and disrupt key cellular processes necessary for tumor growth and survival.

One of the primary mechanisms is the induction of apoptosis, or programmed cell death. Studies have shown that certain quinoline derivatives can trigger apoptosis in cancer cells in a dose-dependent manner rsc.org. This is often accompanied by the generation of reactive oxygen species (ROS), which leads to oxidative stress and cellular damage nih.gov. For instance, copper(II) complexes of 8-hydroxyquinoline hydrazones induce ROS and cause double-strand DNA breaks in cancer cells nih.gov.

Another key mechanism is cell cycle arrest. Some quinoline derivatives have been found to arrest the cell cycle at specific phases, such as the G2/M or S phase, thereby preventing cancer cells from proliferating ekb.egnih.gov. This can be achieved through the inhibition of critical cell cycle regulators.

Furthermore, quinoline derivatives can target specific enzymes that are vital for cancer cell survival. These include topoisomerases, which are involved in DNA replication and repair, and DNA methyltransferases (DNMTs), which play a role in the epigenetic regulation of gene expression globalresearchonline.netmdpi.com. By inhibiting these enzymes, the derivatives can disrupt fundamental cellular processes, leading to the death of cancer cells. Some derivatives also act as tubulin inhibitors, interfering with the formation of microtubules, which are essential for cell division ekb.eg.

Anti-inflammatory and Analgesic Properties

The quinoline scaffold is a foundational structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological effects, including anti-inflammatory and analgesic activities. researchgate.netresearchgate.net Research into new quinoline-based compounds has identified several derivatives with significant potential in managing inflammation and pain. researchgate.netnih.gov For instance, studies on 4-anilinoquinoline-3-carboxylic acids and N-[3-carboxyquinolyl (4)]anthranilic acids, which are quinoline derivatives, demonstrated significant anti-inflammatory activity, in some cases comparable to the well-known non-steroidal anti-inflammatory drug (NSAID) indomethacin. nih.gov Similarly, other synthesized quinoline heterocycles have shown promising anti-inflammatory and analgesic effects in carrageenan-induced paw edema and writhing assays, with some compounds exhibiting efficacy comparable to diclofenac (B195802) sodium. researchgate.netnih.gov

While the broader class of quinoline derivatives has been a fertile ground for the discovery of anti-inflammatory and analgesic agents, specific research focusing solely on this compound for these properties is not extensively detailed in the available literature. The therapeutic potential of quinolines in this area is generally attributed to their versatile bicyclic heterocyclic structure, which serves as a valuable pharmacophore in drug design. researchgate.net

Neuroprotective and Central Nervous System (CNS) Effects

Quinoline and its related heterocyclic structures, such as quinoxalines, have emerged as privileged frameworks for the development of neuroprotective agents. mdpi.comnih.gov The brain's high oxygen consumption makes it particularly vulnerable to oxidative stress, a factor implicated in neurodegenerative conditions like Alzheimer's and Parkinson's disease. mdpi.com Consequently, quinoline derivatives with antioxidant properties are of significant interest for their neuroprotective potential. mdpi.com

Research has shown that certain quinoline derivatives could preferentially inhibit enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are key targets in the management of neurodegenerative disorders. mdpi.com Furthermore, derivatives of the related 6-aminoquinoxaline (B194958) structure have demonstrated neuroprotective effects on dopaminergic neurons in cellular models of Parkinson's disease. nih.govresearchgate.net One such derivative was found to attenuate neurodegeneration in a mouse model of the disease, marking it as a promising candidate for further development. nih.gov Isoquinoline alkaloids, another related class, are also recognized for a wide range of neuroprotective mechanisms, including the regulation of central neurotransmitters, inhibition of neuroinflammation, and reduction of oxidative stress. mdpi.com Although the general class of quinolines shows significant promise for CNS applications, specific studies dedicated to the neuroprotective effects of this compound are not prominently featured in the reviewed scientific literature.

Genotoxicity and Structure-Activity Relationships (SAR)

The genotoxicity of quinoline and its derivatives has been a subject of detailed investigation to understand the structural features associated with their potential to cause genetic damage. Structure-activity relationship (SAR) studies have been performed on various methyl and fluoro-substituted quinolines to pinpoint the positions on the quinoline nucleus that are critical to its genotoxic effects. nih.govoup.com

Quinoline itself is known to be mutagenic in the Salmonella typhimurium strain TA100, but it requires metabolic activation by microsomal enzymes to exert this effect. nih.govoup.comepa.gov Studies on the complete isomeric series of fluoroquinolines revealed that the position of the fluorine atom significantly influences mutagenic activity. The 2- and 3-fluoroquinoline (B1210502) isomers did not show significant mutagenic activity. nih.govoup.com In contrast, 6-fluoroquinoline demonstrated a relative mutagenic activity that was similar to the parent quinoline compound. oup.com Other isomers, such as 5- and 7-fluoroquinoline, exhibited an increased mutagenic potency compared to quinoline. oup.com

Regarding methyl-substituted quinolines, studies have shown varied results. In a comparison with quinoline, 8-methylquinoline (B175542) was found to be less mutagenic. nih.gov However, other research has demonstrated that 8-methylquinoline is indeed mutagenic in several S. typhimurium studies. nih.gov

Table 1: Mutagenic Activity of Quinoline Derivatives in S. typhimurium TA100

| Compound | Mutagenic Activity Relative to Quinoline |

|---|---|

| 2-Fluoroquinoline | Not significantly active nih.govoup.com |

| 3-Fluoroquinoline | Not significantly active nih.govoup.com |

| 5-Fluoroquinoline | Increased potency oup.com |

| 6-Fluoroquinoline | Similar activity oup.com |

| 7-Fluoroquinoline | Increased potency oup.com |

Unscheduled DNA Synthesis (UDS) is a measure of DNA repair that is induced by DNA damage. In primary cultures of rat hepatocytes, quinoline is active in inducing UDS. nih.govoup.com Structure-activity studies have shown that substitution at certain positions is critical for this activity.

Among the fluoroquinoline isomers, a positive UDS response was consistently obtained for 5-, 6-, 7-, and 8-fluoroquinoline. nih.govoup.com Conversely, substitution at the 2-, 3-, or 4-position with a fluorine atom resulted in compounds that did not induce UDS. nih.govoup.com In assays evaluating methyl-substituted quinolines, 8-methylquinoline was one of the isomers that produced a positive response for UDS induction, whereas 2- and 6-methylquinoline (B44275) were inactive. nih.govoup.com

Table 2: UDS Induction by Quinoline Derivatives in Rat Hepatocytes

| Compound | UDS Induction |

|---|---|

| 2-Fluoroquinoline | No significant effect nih.govoup.com |

| 3-Fluoroquinoline | No significant effect nih.govoup.com |

| 4-Fluoroquinoline | No significant effect nih.govoup.com |

| 5-Fluoroquinoline | Capable of inducing UDS (weakly positive) nih.govoup.com |

| 6-Fluoroquinoline | Capable of inducing UDS nih.govoup.com |

| 7-Fluoroquinoline | Capable of inducing UDS nih.govoup.com |

| 8-Fluoroquinoline | Capable of inducing UDS nih.govoup.com |

The ability of methylquinoline derivatives to induce UDS shows an improved correlation with their tumorigenic activity compared to their mutagenic activity in S. typhimurium. nih.govoup.com For example, 8-methylquinoline, which induces UDS, also demonstrates tumor-initiating activity. nih.govoup.comnih.gov In a study on the skin of SENCAR mice, 8-methylquinoline induced tumors in 45% of the animals tested. nih.gov This suggests that the mechanisms leading to UDS induction in these compounds may be more closely linked to their carcinogenic potential. nih.govoup.com The genotoxicity data indicates that positions 1 through 3 in the quinoline structure are critical sites associated with its biological activity. nih.govoup.com

Drug Development and Therapeutic Potential

The quinoline nucleus is a cornerstone in the development of therapeutic agents due to its presence in numerous compounds with diverse biological activities. researchgate.netresearchgate.net Derivatives of quinoline have been explored for their potential as anti-inflammatory, analgesic, and neuroprotective drugs. researchgate.netnih.govmdpi.com The versatility of the quinoline scaffold allows for structural modifications that can enhance efficacy and target specific biological pathways. nih.gov

The development of 8-hydroxyquinoline derivatives, for example, has led to potent lead compounds with good efficacy and low toxicity for various applications, including anticancer and antimicrobial therapies. nih.govrsc.org However, the therapeutic potential of any quinoline derivative must be carefully weighed against its toxicological profile. The genotoxicity findings for fluoro- and methyl-substituted quinolines, including the mutagenic activity and UDS induction associated with the 6-fluoro and 8-methyl substitutions, are critical considerations. nih.govoup.com These findings underscore the importance of thorough toxicological evaluation in the drug development process for any compound based on the this compound structure. While the scaffold holds promise for creating novel therapeutics, its inherent potential for genotoxicity necessitates careful structural optimization to balance efficacy with safety.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Quinoline |

| 2-Fluoroquinoline |

| 3-Fluoroquinoline |

| 4-Fluoroquinoline |

| 5-Fluoroquinoline |

| 6-Fluoroquinoline |

| 7-Fluoroquinoline |

| 8-Fluoroquinoline |

| 2-Methylquinoline |

| 4-Methylquinoline (B147181) |

| 6-Methylquinoline |

| 8-Methylquinoline |

| 4-anilinoquinoline-3-carboxylic acids |

| N-[3-carboxyquinolyl (4)]anthranilic acids |

| Indomethacin |

| Diclofenac sodium |

| 6-aminoquinoxaline |

| Isoquinoline |

Lead Compound Identification

The identification of lead compounds is a critical first step in the drug discovery process. For derivatives of this compound, research has primarily focused on their antimicrobial properties. A significant area of investigation has been the synthesis and evaluation of novel 6-amino-8-methylquinolone derivatives. acs.orgnih.gov

In these studies, the strategic combination of a methyl group at the C-8 position with an amino group at the C-6 position has been shown to be effective in enhancing antibacterial activity, particularly against Gram-positive bacteria. acs.orgnih.gov Structure-activity relationship (SAR) studies have been conducted to understand the impact of various substituents at the N-1, C-6, and C-7 positions on the antibacterial efficacy of these compounds. nih.gov

One notable derivative from this class is a 1,2,3,4-tetrahydroisoquinolinyl derivative, which has demonstrated superior antibacterial activity against Gram-positive bacteria when compared to ciprofloxacin. acs.orgnih.gov This is especially significant as its efficacy extends to methicillin-resistant and ciprofloxacin-resistant strains of Staphylococcus aureus. acs.orgnih.gov

The following table summarizes the key findings in the identification of lead compounds among this compound derivatives:

| Derivative Class | Key Structural Features | Notable Activity | Reference |

| 6-amino-8-methylquinolones | Amino group at C-6, Methyl group at C-8 | Enhanced activity against Gram-positive bacteria | acs.orgnih.gov |

| 1,2,3,4-tetrahydroisoquinolinyl derivative | Specific substituent at C-7 | High activity against resistant S. aureus strains | acs.orgnih.gov |

These findings underscore the potential of the this compound scaffold in the development of new antibacterial agents.

Prodrug Development

Prodrug development is a strategy used to overcome undesirable properties of a drug candidate, such as poor solubility, low bioavailability, or off-target toxicity. While specific research on the development of prodrugs for this compound derivatives is not extensively documented, the principles of prodrug design are applicable to this class of compounds.

The development of prodrugs for related fluoroquinolones, such as ciprofloxacin, provides a framework for how this could be approached. For instance, a double prodrug/bioorganometallic approach has been explored to enhance the antimalarial activity of ciprofloxacin. This strategy involves modifying the drug to improve its delivery to the target site, after which it is converted to the active form.

For this compound derivatives, a prodrug approach could be envisioned to:

Enhance water solubility for improved formulation and administration.

Increase lipid solubility to improve absorption and penetration of biological membranes.

Target specific tissues or cells to increase efficacy and reduce systemic toxicity.

Mask a reactive functional group to improve chemical stability.

The design of a prodrug would involve the temporary modification of a functional group on the this compound core, which would then be cleaved in vivo by enzymatic or chemical means to release the active drug. Given the promising biological activities of these derivatives, the exploration of prodrug strategies could be a valuable avenue for future research and development.

Applications and Advanced Research Directions

Medicinal Chemistry Applications